N-(2-oxoindolin-5-yl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxoindolin-5-yl)propane-2-sulfonamide is a compound that belongs to the class of oxindoles. Oxindoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(2-oxoindolin-5-yl)propane-2-sulfonamide are carbonic anhydrase (CA) isoforms (hCAI, II, IX, and XII) and protein kinases . Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible interconversion between carbon dioxide and bicarbonate ion . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It shows promising inhibitory effects on hCA XII . It also exhibits significant inhibition against a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting carbonic anhydrases, it disrupts the balance of carbon dioxide and bicarbonate in cells, which can affect various physiological processes . By inhibiting protein kinases, it can disrupt signal transduction pathways, affecting cell growth and proliferation .
Result of Action
The compound exhibits notable antiproliferative effects against various cell lines, including MCT-7, DU 145, and HCT-116 . This suggests that it may induce cell cycle arrest or apoptosis, leading to reduced cell proliferation .
Biochemical Analysis
Biochemical Properties
N-(2-oxoindolin-5-yl)propane-2-sulfonamide has been found to exhibit notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . This suggests that the compound interacts with certain enzymes, proteins, and other biomolecules within these cells.
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function in several ways. For instance, it has been found to accumulate U937 cells in the S phase and substantially induce late cellular apoptosis . This indicates that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound exerts its effects at the molecular level through various interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(2-oxoindolin-5-yl)propane-2-sulfonamide typically involves the reaction of 2-oxoindoline with propane-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(2-oxoindolin-5-yl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: The compound has demonstrated antiproliferative activity against cancer cell lines, indicating its potential as an anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
N-(2-oxoindolin-5-yl)propane-2-sulfonamide can be compared with other similar compounds, such as:
2-oxoindoline-based acetohydrazides: These compounds also exhibit significant biological activities, including anticancer properties.
Indole derivatives: Indole derivatives are known for their diverse pharmacological activities, such as antiviral, anti-inflammatory, and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, leading to its unique biological activities .
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)17(15,16)13-9-3-4-10-8(5-9)6-11(14)12-10/h3-5,7,13H,6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPXIFJADFXSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.